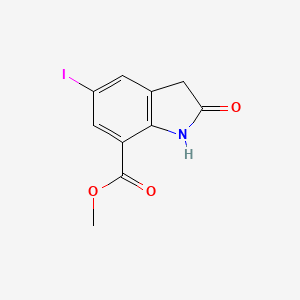
Methyl 5-iodo-2-oxoindoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of Methyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of 2-oxoindoline derivatives. One common method includes the reaction of 2-oxoindoline-7-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Methyl 5-iodo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction can lead to the formation of 5-amino-2-oxoindoline-7-carboxylate.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indoline derivatives, which are valuable in drug discovery and development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-iodo-2-oxoindoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Methyl 5-iodo-2-oxoindoline-7-carboxylate can be compared with other indoline derivatives, such as:
Methyl 2-oxoindoline-7-carboxylate: Lacks the iodine atom, which can affect its reactivity and biological activity.
5-Bromo-2-oxoindoline-7-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its iodine atom, which can participate in specific reactions and confer distinct biological activities.
Propiedades
Fórmula molecular |
C10H8INO3 |
|---|---|
Peso molecular |
317.08 g/mol |
Nombre IUPAC |
methyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C10H8INO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) |
Clave InChI |
RSWKPWJILRBSAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1NC(=O)C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


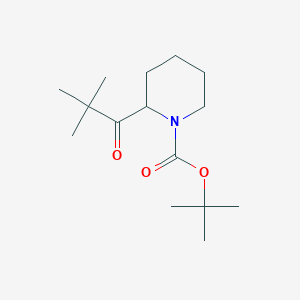

![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
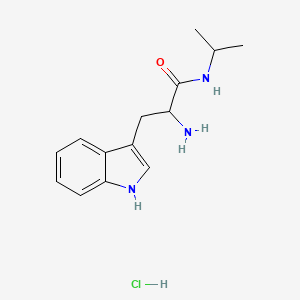
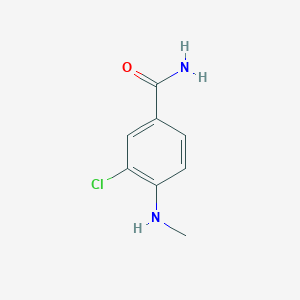
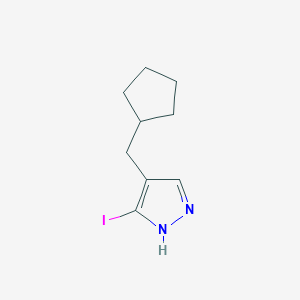
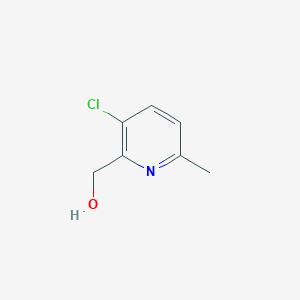
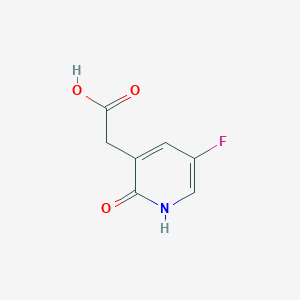
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
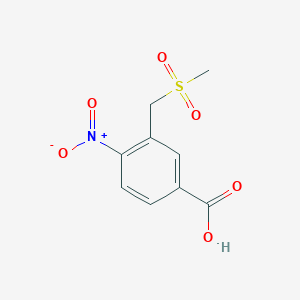
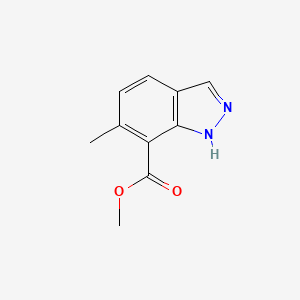
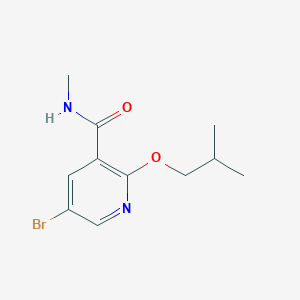
![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
